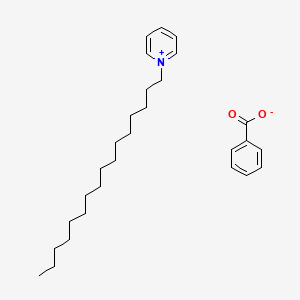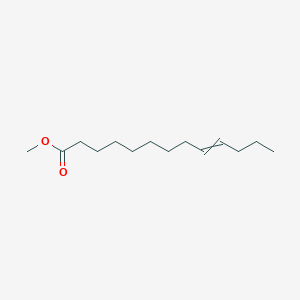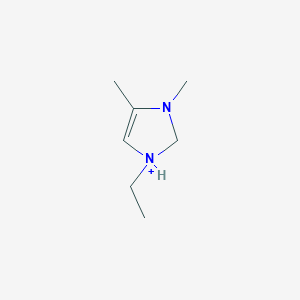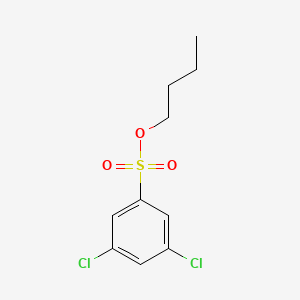
Anthracene water
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene water is a term used to describe the interaction between anthracene, a polycyclic aromatic hydrocarbon, and water. Anthracene itself is a solid compound consisting of three fused benzene rings, with the chemical formula C14H10. It is a component of coal tar and is known for its blue fluorescence under ultraviolet light . The interaction of anthracene with water is of significant interest due to its implications in various chemical and biological processes .
准备方法
Synthetic Routes and Reaction Conditions: Anthracene can be synthesized through several methods:
Haworth Synthesis: This method involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones.
Elbs Reaction: This involves the pyrolysis of ortho-methyl-substituted benzophenones to produce condensed polyaromatics.
From Benzyl Chloride: Anthracene can be synthesized from benzyl chloride and methylene dibromide.
Industrial Production Methods: Industrially, anthracene is primarily obtained from coal tar, which contains about 1.5% anthracene. The extraction process involves the distillation of coal tar followed by crystallization and purification .
Types of Reactions:
Oxidation: Anthracene can be oxidized to anthraquinone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of anthracene can yield various hydrogenated derivatives.
Substitution: Anthracene undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products:
Anthraquinone: Formed from the oxidation of anthracene.
Dianthracene: Formed through the photodimerization of anthracene under UV light.
科学研究应用
Anthracene water interactions have several scientific research applications:
作用机制
The mechanism of action of anthracene water interactions involves non-covalent interactions between the polyaromatic hydrocarbon and water molecules. These interactions are crucial in various chemical, environmental, and biological processes. Theoretical studies have shown that water tends to cluster around anthracene, affecting its photoionization efficiency and structural properties . The molecular targets and pathways involved include optimal OH interactions and the confinement of water molecules in nanostructures .
相似化合物的比较
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: Consists of three fused benzene rings, similar to anthracene but with a different arrangement.
Fluoranthene: A polycyclic aromatic hydrocarbon with a more complex ring structure.
Comparison:
属性
CAS 编号 |
188974-01-8 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC 名称 |
anthracene;hydrate |
InChI |
InChI=1S/C14H10.H2O/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H2 |
InChI 键 |
LILBTUIVFDYIDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)

![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
